![molecular formula C13H14N2 B3032510 2-(Aminomethyl)-N-phenylaniline CAS No. 20877-84-3](/img/structure/B3032510.png)
2-(Aminomethyl)-N-phenylaniline
Overview
Description
“2-(Aminomethyl)-N-phenylaniline” is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to “2-(Aminomethyl)-N-phenylaniline” has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)-N-phenylaniline” is likely to be influenced by the presence of the aminomethyl group and the phenyl group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .Chemical Reactions Analysis
The “2-(Aminomethyl)-N-phenylaniline” compound can be involved in various chemical reactions. For instance, a Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared and employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-N-phenylaniline” would be influenced by its chemical structure. For instance, the presence of the aminomethyl group could influence its reactivity and other properties .Scientific Research Applications
Compound Synthesis
“2-(Aminomethyl)-N-phenylaniline” can serve as a versatile reagent for compound synthesis . It can be employed as a pivotal reagent for synthesizing an array of compounds, including heterocyclic compounds like benzimidazoles, peptides, and peptidomimetics .
Catalyst for Various Reactions
This compound, being a boronic acid derivative, demonstrates remarkable properties. The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
Ligand for Protein and Enzyme Investigations
The boron atom in “2-(Aminomethyl)-N-phenylaniline” exhibits a strong affinity for proteins and enzymes, enabling it to act as a ligand for protein and enzyme studies, elucidating their structures and mechanisms .
Drug Synthesis
“2-(Aminomethyl)-N-phenylaniline” can be used in drug synthesis. Its unique properties make it ideal for various applications, including drug synthesis and biomolecular studies.
Buffering Agent
It can be used as a buffering agent. This is particularly useful in maintaining the pH of a solution during chemical reactions.
Chelating Agent
“2-(Aminomethyl)-N-phenylaniline” can also serve as a chelating agent. Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.
properties
IUPAC Name |
2-(aminomethyl)-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFFGECEBOFNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576775 | |
Record name | 2-(Aminomethyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N-phenylaniline | |
CAS RN |
20877-84-3 | |
Record name | 2-(Aminomethyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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